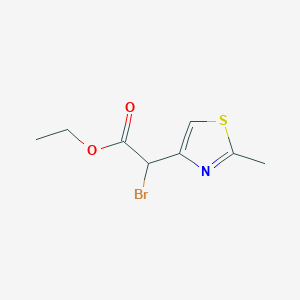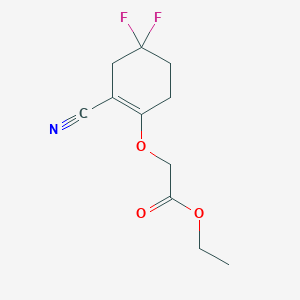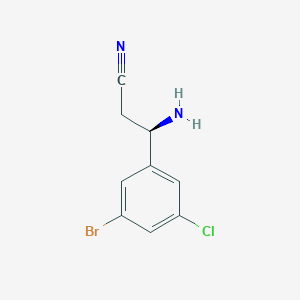![molecular formula C12H14BrN3O2 B13040672 Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B13040672.png)
Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate is a chemical compound that belongs to the pyrazolo[1,5-A]pyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom at the 3rd position, an isopropyl group at the 7th position, and an ethyl ester group at the 6th position of the pyrazolo[1,5-A]pyrimidine ring. It is used in various scientific research applications due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate typically involves the following steps:
Formation of the Pyrazolo[1,5-A]pyrimidine Core: This is achieved by reacting appropriate pyrazole and pyrimidine precursors under specific conditions.
Isopropylation: The isopropyl group is introduced at the 7th position through alkylation reactions using isopropyl halides.
Esterification: The final step involves the esterification of the carboxylic acid group at the 6th position with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isopropyl group and the pyrazolo[1,5-A]pyrimidine ring.
Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (CuI, Pd).
Oxidation: Oxidizing agents (KMnO4, H2O2), solvents (acetic acid, water).
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF).
Hydrolysis: Acidic or basic conditions (HCl, NaOH), solvents (water, ethanol).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Hydrolysis: Carboxylic acid derivative.
科学研究应用
Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
相似化合物的比较
Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate can be compared with other similar compounds such as:
Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate: Differing by the presence of a hydroxyl group instead of an isopropyl group.
Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate: Lacking the isopropyl group.
3-Bromo-pyrrolo[1,2-A]pyrimidine-6-carboxylic acid ethyl ester: Differing in the core structure of the compound.
These comparisons highlight the uniqueness of this compound in terms of its specific substitutions and potential biological activities.
属性
分子式 |
C12H14BrN3O2 |
|---|---|
分子量 |
312.16 g/mol |
IUPAC 名称 |
ethyl 3-bromo-7-propan-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C12H14BrN3O2/c1-4-18-12(17)8-5-14-11-9(13)6-15-16(11)10(8)7(2)3/h5-7H,4H2,1-3H3 |
InChI 键 |
QWQBZYDCPASMJC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N2C(=C(C=N2)Br)N=C1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine](/img/structure/B13040624.png)
![2-Benzyl-7-methylhexahydro-1H-pyrrolo[3,4-c]pyridin-6(2H)-one](/img/structure/B13040633.png)







